(3R,4R)-4-Fluorotetrahydro-2H-pyran-3-amine
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Overview
Description
(3R,4R)-4-Fluorotetrahydro-2H-pyran-3-amine is a chiral amine compound characterized by the presence of a fluorine atom at the 4th position of the tetrahydropyran ring and an amine group at the 3rd position. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-Fluorotetrahydro-2H-pyran-3-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor such as a tetrahydropyran derivative.
Fluorination: Introduction of the fluorine atom at the 4th position can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and minimizing environmental impact. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-4-Fluorotetrahydro-2H-pyran-3-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form tetrahydropyran derivatives with different substituents.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of various tetrahydropyran derivatives.
Substitution: Formation of substituted tetrahydropyran derivatives with different functional groups.
Scientific Research Applications
(3R,4R)-4-Fluorotetrahydro-2H-pyran-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders and infectious diseases.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (3R,4R)-4-Fluorotetrahydro-2H-pyran-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The amine group can form hydrogen bonds and ionic interactions, further contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
(3R,4R)-4-Hydroxytetrahydro-2H-pyran-3-amine: Similar structure but with a hydroxyl group instead of a fluorine atom.
(3R,4R)-4-Methyltetrahydro-2H-pyran-3-amine: Similar structure but with a methyl group instead of a fluorine atom.
(3R,4R)-4-Chlorotetrahydro-2H-pyran-3-amine: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
The presence of the fluorine atom in (3R,4R)-4-Fluorotetrahydro-2H-pyran-3-amine imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs. This makes it a valuable compound in drug design and development, offering potential advantages in terms of pharmacokinetics and pharmacodynamics.
Properties
IUPAC Name |
(3R,4R)-4-fluorooxan-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FNO/c6-4-1-2-8-3-5(4)7/h4-5H,1-3,7H2/t4-,5-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMAXCYNKJLHMPY-RFZPGFLSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H]([C@@H]1F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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